molecular formula C13H15NO6S B8082168 CPG2 Inhibitor

CPG2 Inhibitor

Cat. No.: B8082168
M. Wt: 313.33 g/mol
InChI Key: OBCGYIKABKFIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid 6d involves the reaction of p-methoxybenzenethiocarbonyl chloride with amino-L-glutamic acid under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction

Chemical Reactions Analysis

Carboxypeptidase G2 inhibitor undergoes several types of chemical reactions:

Scientific Research Applications

Carboxypeptidase G2 inhibitor has several scientific research applications:

    Chemistry: It is used in studying enzyme inhibition and the development of enzyme inhibitors.

    Biology: It helps in understanding the role of carboxypeptidase G2 in bacterial metabolism.

    Medicine: This compound is crucial in developing therapies for cancer treatment, particularly in antibody-directed enzyme prodrug therapy (ADEPT).

Mechanism of Action

The mechanism of action of carboxypeptidase G2 inhibitor involves binding to the active site of the enzyme carboxypeptidase G2, thereby preventing the enzyme from catalyzing the hydrolysis of its substrates. This inhibition is crucial in therapeutic applications, such as reducing the toxicity of methotrexate in cancer patients .

Comparison with Similar Compounds

Carboxypeptidase G2 inhibitor is unique compared to other similar compounds due to its specific thiocarbamate structure, which provides potent inhibition of carboxypeptidase G2. Similar compounds include:

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGYIKABKFIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.